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Spectroscopic Data Analysis of 10-Bromodecanal: A Technical Guide

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Compound of Interest		
Compound Name:	10-Bromodecanal	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **10-Bromodecanal**, a bifunctional organic compound containing both an aldehyde and a bromoalkane functional group. Due to the absence of publicly available experimental spectra, this guide leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The presented data and protocols serve as a robust reference for the characterization of **10-Bromodecanal** and related long-chain functionalized alkanes.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **10-Bromodecanal**. These predictions are derived from established correlation tables, spectral databases of analogous compounds, and computational prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Predicted)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.76	Triplet (t)	1H	H-1 (Aldehyde)
~2.42	Triplet of doublets (td)	2H	H-2
~3.40	Triplet (t)	2H	H-10
~1.85	Quintet	2H	H-9
~1.63	Quintet	2H	H-3
~1.25-1.45	Multiplet	10H	H-4, H-5, H-6, H-7, H-

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)	Assignment
~202.5	C-1 (Aldehyde Carbonyl)
~43.9	C-2
~34.0	C-10
~32.8	C-9
~29.4	Methylene Chain
~29.3	Methylene Chain
~29.1	Methylene Chain
~28.7	Methylene Chain
~28.1	C-8
~22.1	C-3

Infrared (IR) Spectroscopy Data (Predicted)



Wavenumber (cm⁻¹)	Intensity	Assignment
~2925, ~2855	Strong	C-H (Aliphatic) Stretch
~2720	Medium	C-H (Aldehyde) Stretch
~1730	Strong	C=O (Aldehyde) Stretch
~1465	Medium	C-H (Methylene) Bend
~645	Medium-Strong	C-Br Stretch

Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity	Assignment
234/236	Moderate	[M]+ (Molecular Ion, Br isotopes)
205/207	Low	[M-CHO]+
155	Low	[M-Br]+
57	High	[C ₄ H ₉] ⁺ (from cleavage)
44	High	[C ₂ H ₄ O] ⁺ (McLafferty rearrangement)
43	High	[C₃H ₇]+

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy

 Sample Preparation: Dissolve approximately 5-10 mg of 10-Bromodecanal in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).



- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum and enhance signal-tonoise. A spectral width of 0-220 ppm is appropriate.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **10-Bromodecanal**, the spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a solvent like chloroform (CHCl₃) can be prepared and analyzed in a suitable liquid cell.
- Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates (or the solvent) should be recorded and subtracted from the sample spectrum.

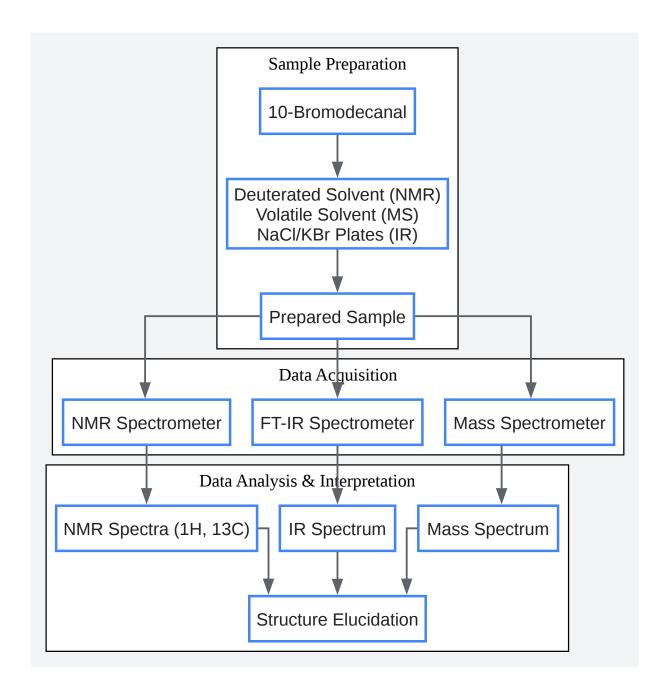
Mass Spectrometry

- Sample Introduction and Ionization: Introduce a dilute solution of 10-Bromodecanal in a
 volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Electron
 Ionization (EI) is a common technique for this type of molecule and will induce fragmentation,
 providing structural information. Electrospray Ionization (ESI) can also be used, which is a
 softer ionization technique that may yield a more prominent molecular ion peak.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion.
 The resulting mass spectrum plots relative intensity versus m/z.

Visualizations



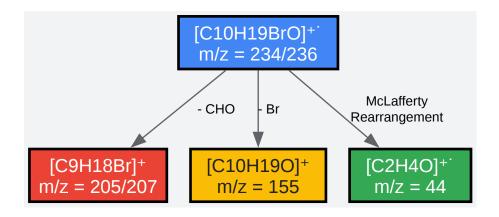
The following diagrams illustrate key aspects of the spectroscopic analysis of **10-Bromodecanal**.



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A general workflow for the spectroscopic analysis of **10-Bromodecanal**.





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Predicted key fragmentations of **10-Bromodecanal** in Mass Spectrometry. Simplified diagram of predicted ¹H-¹H spin-spin couplings in **10-Bromodecanal**.

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